1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone
Description
1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone is a synthetic compound featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group linked to an isoxazol-3-yl ring, which is further connected to a 4-acetylpiperazin-1-yl moiety via an ethanone bridge. The benzo[d][1,3]dioxol group is known to enhance metabolic stability and binding affinity in medicinal chemistry . The acetylated piperazine moiety may improve solubility and pharmacokinetic properties compared to non-acetylated analogs .
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-12(22)20-4-6-21(7-5-20)18(23)10-14-9-16(26-19-14)13-2-3-15-17(8-13)25-11-24-15/h2-3,8-9H,4-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKQLDLQGWFTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone typically involves multiple steps, including the formation of the isoxazole ring and the subsequent attachment of the piperazine and benzo[d][1,3]dioxole groups. Common synthetic routes may involve:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkynes.
Attachment of the Piperazine Ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the intermediate compound.
Incorporation of the Benzo[d][1,3]dioxole Group: This can be done through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to maintain consistency.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of 1-(4-acetylpiperazin-1-yl)-2-(5-(benzo[d] dioxol-5-yl)isoxazol-3-yl)ethanone involves multi-step reactions, primarily focusing on:
- Isoxazole Ring Formation : Cyclocondensation of hydroxylamine with a β-diketone precursor (e.g., 5-(benzo[d] dioxol-5-yl)-3-(2-oxoethyl)isoxazole) under acidic conditions .
- Piperazine Acetylation : Reaction of piperazine with acetyl chloride in anhydrous DMF, catalyzed by K₂CO₃, to yield 4-acetylpiperazine .
- Coupling Reaction : Nucleophilic substitution or amide bond formation between the isoxazole-ethanone intermediate and 4-acetylpiperazine, typically using coupling agents like EDC/HOBt .
Acetylpiperazine Moiety
- Hydrolysis : The acetyl group undergoes hydrolysis under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to regenerate piperazine .
- N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts .
Isoxazole Ring
- Electrophilic Substitution : The 3-position of the isoxazole undergoes halogenation (e.g., bromine in acetic acid) or nitration (HNO₃/H₂SO₄) .
- Ring-Opening : Strong reducing agents (e.g., LiAlH₄) cleave the isoxazole to form β-enaminones .
Benzo[d] dioxol Group
- Oxidative Degradation : Treatment with H₂O₂/Fe²⁺ opens the dioxolane ring to form catechol derivatives .
Stability Under Various Conditions
Catalytic and Solvent Effects
- Palladium Catalysis : Suzuki-Miyaura coupling introduces aryl groups to the benzo[d] dioxol-5-yl substituent (e.g., substituting with phenylboronic acid) .
- Solvent Optimization :
Byproduct Analysis
Common byproducts include:
- Diacetylpiperazine : From over-acetylation during piperazine modification .
- 3-Carboxyisoxazole : From oxidative cleavage of the isoxazole ring under harsh conditions .
Comparative Reaction Yields
Scientific Research Applications
1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Physicochemical Properties
Table 3: Molecular Properties
*logP values estimated using ChemDraw.
- Key Observations: The target compound’s acetylpiperazine group reduces logP compared to non-acetylated piperidines or piperazines, suggesting better aqueous solubility . The benzo[d][1,3]dioxol group consistently contributes to higher molecular weights and moderate lipophilicity across analogs .
Biological Activity
The compound 1-(4-Acetylpiperazin-1-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)ethanone is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves the reaction of piperazine derivatives with isoxazole and benzo[d][1,3]dioxole moieties. The structural framework allows for diverse interactions with biological targets, particularly in neuropharmacology.
Research indicates that piperazine derivatives often exhibit a range of pharmacological effects, including:
- Acetylcholinesterase Inhibition : Piperazine derivatives have shown potential in inhibiting acetylcholinesterase, an enzyme critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine, which may enhance cognitive function and memory .
- Antipsychotic Activity : Some piperazine compounds have been evaluated for their antipsychotic properties. They interact with various neurotransmitter receptors, including dopamine and serotonin receptors, which are implicated in mood regulation and psychotic disorders .
Biological Activity Data
The following table summarizes key biological activities associated with similar piperazine derivatives:
Case Studies
Several studies highlight the efficacy of piperazine derivatives in various biological contexts:
- Cognitive Enhancement : A study demonstrated that specific piperazine derivatives significantly increased cognitive performance in animal models by inhibiting acetylcholinesterase activity. This suggests potential applications in treating cognitive deficits associated with Alzheimer's disease .
- Antipsychotic Properties : In a clinical evaluation, a related compound exhibited promising results in managing symptoms of schizophrenia without the typical side effects associated with traditional antipsychotics. This was attributed to its unique receptor binding profile favoring serotonin over dopamine receptors .
- Antimicrobial Activity : Recent research has indicated that certain piperazine derivatives possess antimicrobial properties against various bacterial strains. The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the piperazine ring enhanced antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
